molecular formula C8H6BrN3O2 B1378208 3-Bromo-4-(methylamino)-5-nitrobenzonitrile CAS No. 1420800-36-7

3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Cat. No.: B1378208
CAS No.: 1420800-36-7
M. Wt: 256.06 g/mol
InChI Key: QDQCZTLDQOWPIB-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylamino)-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom, a methylamino group, and a nitro group attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the benzene ring, which can be achieved using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(methylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions using boronic acids and palladium catalysts.

    Oxidation: The methylamino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 3-Bromo-4-(methylamino)-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 3-Bromo-4-(nitrosoamino)-5-nitrobenzonitrile.

Scientific Research Applications

3-Bromo-4-(methylamino)-5-nitrobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving nitrile-containing compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro and nitrile groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(methylamino)-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Bromo-4-(methylamino)-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-Bromo-4-(methylamino)-5-nitrobenzene: Similar structure but without the nitrile group.

Uniqueness

3-Bromo-4-(methylamino)-5-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a nitro and a nitrile group makes it particularly useful in synthetic chemistry and materials science.

Properties

IUPAC Name

3-bromo-4-(methylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-8-6(9)2-5(4-10)3-7(8)12(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQCZTLDQOWPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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